N-[3-(Allyloxy)phenyl]-2-bromoacetamide
Overview
Description
“N-[3-(Allyloxy)phenyl]-2-bromoacetamide” is a biochemical used for proteomics research . Its molecular formula is C11H12BrNO2 and it has a molecular weight of 270.12 .
Molecular Structure Analysis
The molecular structure of “N-[3-(Allyloxy)phenyl]-2-bromoacetamide” is defined by its molecular formula, C11H12BrNO2 . For a detailed structural analysis, techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry might be used, but such data isn’t available in the sources I found.Scientific Research Applications
Synthesis of Heterocyclic Compounds and Antimicrobial Agents
One study focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to use them as antimicrobial agents. This involved reactions with various derivatives, demonstrating the compound's utility in creating biologically active agents with potential antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibition for Potential Therapeutic Applications
Another study synthesized N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide, showing significant activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This highlights the compound's relevance in developing enzyme inhibitors with therapeutic potential (Siddiqui et al., 2013).
Catalytic and Synthetic Applications
Research into the Leuckart synthesis revealed the preparation of acetamide derivatives, including N-[3-(Allyloxy)phenyl]-2-bromoacetamide, showcasing its role in synthesizing potential cytotoxic and anti-inflammatory agents. This underscores its importance in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Spectroscopic Characterization and Reactivity Studies
The detailed spectroscopic characterization of novel N-(3-Acetyl-2-thienyl)acetamides, synthesized from 3-acetylthiophen-2-amine, provides insight into the structural and electronic properties of these compounds, showcasing the broader applicability of N-[3-(Allyloxy)phenyl]-2-bromoacetamide in molecular design and synthesis (Eller & Holzer, 2006).
Future Directions
properties
IUPAC Name |
2-bromo-N-(3-prop-2-enoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h2-5,7H,1,6,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDZUIHTHYJTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Allyloxy)phenyl]-2-bromoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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